exact mass and molecular weight of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
exact mass and molecular weight of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
An In-depth Technical Guide to 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a specialized quinoline derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, outlines robust synthetic strategies, and explores the potential applications of this compound, particularly within medicinal chemistry. The insights provided are grounded in established chemical principles and supported by data from closely related structural analogs.
Core Physicochemical Properties
A precise understanding of a compound's molecular formula, exact mass, and molecular weight is fundamental for its characterization and application in quantitative studies. For the target compound, 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, these core properties have been calculated based on its chemical structure.
The molecular formula is determined to be C₁₉H₁₆ClNO₂ . Based on this, the key mass-related properties are summarized in the table below.
| Property | Value | Unit |
| Molecular Formula | C₁₉H₁₆ClNO₂ | |
| Molecular Weight | 325.79 | g/mol |
| Exact Mass | 325.0870 | Da |
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Molecular Weight is the sum of the atomic weights of the constituent atoms and is crucial for gravimetric analysis and solution preparation. The molecular weight of 325.79 g/mol is consistent with similar structures like 2-(4-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride[1][2].
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Exact Mass (monoisotopic mass) is calculated using the mass of the most abundant isotope of each element. This value is critical for high-resolution mass spectrometry (HRMS) analysis, enabling unambiguous identification of the compound in complex matrices.
Molecular Structure
The structural architecture of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is key to its reactivity and potential biological activity. The molecule is built upon a quinoline core, a bicyclic aromatic heterocycle that is a well-established "privileged scaffold" in medicinal chemistry[3].
Caption: Molecular structure of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.
Key structural features include:
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A quinoline core , providing a rigid, planar system that can engage in π-stacking interactions with biological targets.
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A 2-(2-ethoxyphenyl) group , which introduces a significant steric and electronic modification. The ethoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule.
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A 6-methyl group , which can modulate binding affinity and selectivity for target proteins.
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A highly reactive 4-carbonyl chloride group . This acyl chloride is a versatile synthetic handle, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols) to generate a library of amide, ester, and thioester derivatives.
Synthetic Methodologies
The synthesis of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride can be logically approached by first constructing the core 2-aryl-6-methylquinoline-4-carboxylic acid, followed by conversion to the final acyl chloride. This strategy ensures a convergent and modular route.
General Synthetic Workflow
Caption: General workflow for the synthesis and derivatization of the title compound.
Step-by-Step Protocol: Synthesis of the Carboxylic Acid Precursor
The Doebner-von Miller reaction provides a classic and robust method for constructing the quinoline core.
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Reaction Setup: To a solution of 4-methylaniline (1.0 eq) and 2-ethoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.1 eq).
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Reaction Conditions: The mixture is typically heated to reflux for several hours (4-12 h). Progress can be monitored by Thin Layer Chromatography (TLC). The use of catalysts like 'silferc' (ferric chloride on silica gel) has been reported to improve yields and provide a greener approach for similar quinoline syntheses[4].
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Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product, 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid, is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid precursor.
Step-by-Step Protocol: Formation of the Carbonyl Chloride
The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation.
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Reagent Selection: Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. Alternatively, oxalyl chloride with a catalytic amount of dimethylformamide (DMF) can be used, often under milder conditions.
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Reaction Setup: The dried 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 eq) is suspended in an inert solvent (e.g., dichloromethane or toluene).
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Reaction Conditions: Thionyl chloride (2-5 eq) is added, often with a catalytic amount of DMF. The mixture is stirred at room temperature or gentle heat (40-50 °C) until the evolution of gas (SO₂ and HCl) ceases and the reaction is complete (typically 1-3 hours).
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Isolation: The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.
Applications in Drug Development and Chemical Biology
The quinoline scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs[3]. The title compound, as a reactive intermediate, is a valuable starting point for generating libraries of novel quinoline derivatives for biological screening.
Role as a Synthetic Intermediate
The primary utility of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is as a building block for creating more complex molecules[5]. Its acyl chloride functionality allows for the facile introduction of a diverse range of side chains, enabling systematic Structure-Activity Relationship (SAR) studies. For instance, reacting it with various amines would yield a library of amides, which could be screened for activity against various biological targets.
Potential Therapeutic Targets
Derivatives of substituted quinolines have shown a wide spectrum of pharmacological activities, suggesting potential applications for compounds derived from this precursor.
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Anticancer Agents: Many quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The specific substitution pattern on the quinoline and phenyl rings is crucial for activity, with some anilino-quinolines showing potent inhibition of cancer cell growth[6]. The derivatives synthesized from the title compound could be evaluated as potential antineoplastic agents.
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Anti-inflammatory Agents: Certain 2-aryl-4-phenoxyquinoline derivatives have been evaluated for their ability to inhibit the release of inflammatory mediators like β-glucuronidase, lysozyme, and TNF-α[7]. This suggests that esters derived from the title compound could be explored for anti-inflammatory properties.
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Enzyme Inhibition: The rigid quinoline core is an excellent scaffold for designing enzyme inhibitors[8]. By appending appropriate functional groups via the carbonyl chloride handle, it is possible to target the active sites of enzymes implicated in various diseases.
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Neuroprotection: Analogues of ethoxyquin, a quinoline derivative, have been developed to prevent chemotherapy-induced peripheral neuropathy[9]. This highlights the potential of novel quinoline structures in the field of neurotherapeutics.
Conclusion
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a highly valuable, albeit specialized, chemical intermediate. While direct experimental data for this exact molecule is not widely published, its core properties can be reliably calculated, and its synthesis can be confidently projected based on well-established organic chemistry principles. Its true potential lies in its utility as a reactive building block for the synthesis of novel quinoline derivatives. The rich history of the quinoline scaffold in medicinal chemistry provides a strong rationale for exploring the biological activities of its derivatives in the pursuit of new therapeutic agents for a range of diseases, from cancer to inflammatory disorders.
References
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Tzeng, C. C., et al. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. PubMed. Available at: [Link]
-
Vitas-M Laboratory. 2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylate. Available at: [Link]
-
Tzeng, C. C., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
MolPort. Compound N-(2-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine--hydrogen chloride (1/1). Available at: [Link]
-
The Good Scents Company. 2-methyl quinoline. Available at: [Link]
- Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
AiFanJia Chemical. 6-Ethyl-2-(thiophen-2-yl)quinoline-4-carbonyl chloride. Available at: [Link]
-
MassBank.jp. Venlafaxine N-Oxide; LC-ESI-QFT; MS2. Available at: [Link]
-
Scientific Instrument Services. Molecular formula from monoisotopic mass. Available at: [Link]
-
MDPI. Enzymes as Targets for Drug Development II. Available at: [Link]
-
ResearchGate. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Available at: [Link]
-
Hoke, A., et al. (2021). Development of EQ-6, a Novel Analogue of Ethoxyquin to Prevent Chemotherapy-Induced Peripheral Neuropathy. Neurotherapeutics. Available at: [Link]
-
Otava Chemicals. 6-ethoxyquinolin-4-ol. Available at: [Link]
Sources
- 1. 2-(4-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | 1160253-81-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 5. Buy 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | 1160261-45-9 [smolecule.com]
- 6. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cust.edu.tw [cust.edu.tw]
- 8. mdpi.com [mdpi.com]
- 9. Development of EQ-6, a Novel Analogue of Ethoxyquin to Prevent Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
